2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

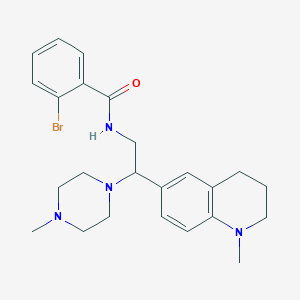

This compound features a benzamide core substituted with a bromine atom at the ortho position (C2). The benzamide is linked to an ethyl group bearing two distinct heterocyclic moieties:

- A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, which introduces partial saturation to the quinoline ring, enhancing conformational flexibility.

- A 4-methylpiperazin-1-yl group, a nitrogen-rich heterocycle known to improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJENZIPGHYTLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of 1-methylquinolinium salts using a suitable reducing agent such as sodium borohydride.

Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Piperazine Coupling: The brominated quinoline derivative is reacted with 4-methylpiperazine under basic conditions to form the piperazine-linked intermediate.

Amidation: Finally, the intermediate is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the quinoline ring to further modify its structure, using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, tetrahydroquinoline derivatives have shown efficacy against breast and lung cancer cells in vitro .

-

Neurological Disorders

- The structure of this compound suggests potential use in treating neurological disorders due to the presence of the tetrahydroquinoline moiety, which is known for its neuroprotective effects. Research indicates that derivatives can enhance cognitive function and may be beneficial in conditions like Alzheimer's disease and schizophrenia by modulating neurotransmitter systems .

- Antimicrobial Properties

Case Studies

Several case studies have explored the biological effects of related compounds:

- A study demonstrated that tetrahydroquinoline derivatives can inhibit certain kinases involved in tumor growth, leading to reduced cell viability in cancer models .

- Another investigation highlighted the neuroprotective effects of similar compounds in animal models of stroke, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings

Research into this compound is ongoing. Key findings include:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperazine ring could modulate neurotransmitter activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analog 1: 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-one Derivatives

Key Features :

Comparison :

Structural Analog 2: 6-Bromo-N-(2-Methyl-2H-Benzo[d][1,2,3]Triazol-5-yl)Quinolin-4-Amine

Key Features :

Comparison :

Structural Analog 3: N-(2-Nitrophenyl)-4-Bromo-Benzamide (Title Compound)

Key Features :

Comparison :

Structural Analog 4: Enamine Building Block (C12H25ClN2O)

Key Features :

Comparison :

- Shared tetrahydroquinoline and piperazine motifs suggest similar synthetic pathways.

Structural Analog 5: N-[(R)-(6-Bromo-2-Methoxyquinolin-3-yl)(Phenyl)Methyl]-N-[(S)-1-(4-Methoxyphenyl)Ethyl]-2-(Piperazin-1-yl)-Acetamide

Key Features :

Comparison :

- Methoxy group increases lipophilicity vs. the target’s methyl group on tetrahydroquinoline.

- The acetamide linker may confer faster metabolic clearance compared to the target’s benzamide .

Research Implications

- Target Selectivity : The ortho-bromo substitution may enhance steric complementarity in hydrophobic binding pockets compared to para-substituted analogs .

- Piperazine Advantage : The 4-methylpiperazine group likely improves aqueous solubility and bioavailability relative to nitro or methoxy groups in analogs .

- Synthetic Scalability: Modular assembly of the target compound (via benzamide coupling) could offer advantages over cyclization-dependent routes seen in quinazolinone derivatives .

Biological Activity

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on cancer research, enzyme inhibition, and structure-activity relationships (SAR).

Compound Overview

The compound features a bromine atom, a tetrahydroquinoline moiety, and a piperazine group. Its molecular formula is , with a molecular weight of approximately 373.3 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have shown growth inhibition against various cancer cell lines:

| Compound | Cell Line | GI % |

|---|---|---|

| 6p | HOP-92 | 71.8 |

| 6d | ACHN | 66.02 |

| 11g | SNB-75 | 69.53 |

These results suggest that the compound may similarly inhibit cell growth in specific cancer types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDK2) and TRKA:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6d | CDK2 | 0.09 |

| 11g | TRKA | 0.23 |

These findings highlight the compound's potential in targeting specific pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The bromine atom enhances lipophilicity and may influence binding affinity to biological targets compared to other halogens like chlorine or fluorine .

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(...) | Benzamide core with bromine | Anticancer activity |

| 5-bromo-N-(...) | Furan ring present | Enzyme inhibition |

| 2-chloro-N-(...) | Chlorine substitution | Reduced activity compared to bromine analogs |

The presence of the bromine atom is significant in enhancing the reactivity and selectivity of these compounds towards specific biological targets .

Case Studies

Several case studies have explored the effects of similar compounds on cancer cell lines:

- Study on Lung Carcinoma : Compounds derived from tetrahydroquinoline were tested against lung carcinoma cell lines H441 and A549, showing promising growth inhibition rates.

- Kidney Cancer Research : A study highlighted that certain derivatives exhibited over 80% growth inhibition in renal carcinoma cells (RFX 393), indicating strong anticancer potential.

These studies underline the therapeutic promise of compounds related to 2-bromo-N-(...) in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.